molecular formula C15H18AsN B14640350 2-[Ethyl(4-methylphenyl)arsanyl]aniline CAS No. 51851-65-1

2-[Ethyl(4-methylphenyl)arsanyl]aniline

Cat. No.: B14640350
CAS No.: 51851-65-1
M. Wt: 287.23 g/mol
InChI Key: UDWPMZKWQOPNLO-UHFFFAOYSA-N
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Description

2-[Ethyl(4-methylphenyl)arsanyl]aniline is an organoarsenic compound characterized by the presence of an ethyl group, a methylphenyl group, and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[Ethyl(4-methylphenyl)arsanyl]aniline typically involves the reaction of 4-methylphenylarsine with ethylamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a transition metal catalyst to enhance the reaction rate and yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under optimized temperature and pressure conditions. The use of automated systems ensures consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions: 2-[Ethyl(4-methylphenyl)arsanyl]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form arsenic oxides.

    Reduction: It can be reduced to form simpler arsenic-containing compounds.

    Substitution: The aniline moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens and nitrating agents are employed.

Major Products Formed:

    Oxidation: Arsenic oxides and other oxidized derivatives.

    Reduction: Simpler arsenic-containing compounds.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

2-[Ethyl(4-methylphenyl)arsanyl]aniline has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in the treatment of certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[Ethyl(4-methylphenyl)arsanyl]aniline involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the function of the target molecules and modulating biochemical pathways. This interaction is influenced by the compound’s structure and the presence of functional groups.

Comparison with Similar Compounds

  • 2-[Ethyl(4-methylphenyl)arsanyl]phenol
  • 2-[Ethyl(4-methylphenyl)arsanyl]benzene

Comparison: Compared to similar compounds, 2-[Ethyl(4-methylphenyl)arsanyl]aniline is unique due to the presence of the aniline moiety, which imparts distinct chemical reactivity and potential biological activity. The ethyl and methylphenyl groups also contribute to its unique properties, making it a valuable compound for various applications.

Properties

CAS No.

51851-65-1

Molecular Formula

C15H18AsN

Molecular Weight

287.23 g/mol

IUPAC Name

2-[ethyl-(4-methylphenyl)arsanyl]aniline

InChI

InChI=1S/C15H18AsN/c1-3-16(13-10-8-12(2)9-11-13)14-6-4-5-7-15(14)17/h4-11H,3,17H2,1-2H3

InChI Key

UDWPMZKWQOPNLO-UHFFFAOYSA-N

Canonical SMILES

CC[As](C1=CC=C(C=C1)C)C2=CC=CC=C2N

Origin of Product

United States

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